molecular formula C10H14ClN B3148569 (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 64982-62-3

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B3148569
CAS RN: 64982-62-3
M. Wt: 183.68 g/mol
InChI Key: CFEGVJOLMOPMHU-QRPNPIFTSA-N
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Description

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as (S)-MeTIQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities.

Scientific Research Applications

Neuroprotective and Anticonvulsant Properties

A series of 1,2,3,4-tetrahydroisoquinoline derivatives, including (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, have been synthesized and evaluated for their anticonvulsant activity and neuroprotective effects. Notably, one derivative exhibited significant anticonvulsant effects and protected against ischemia-induced neuronal degeneration in rats. These findings suggest potential applications in the development of cerebral protective agents against neurological disorders such as epilepsy and ischemic stroke (Ohkubo et al., 1996).

Anticancer Potential

Tetrahydroisoquinoline derivatives have been identified as potential anticancer agents. Research into substituted 1,2,3,4-tetrahydroisoquinolines has shown promising cytotoxicity against breast cancer cell lines, highlighting their potential as a foundation for developing novel anticancer drugs (Redda et al., 2010).

Parkinson's Disease Research

The compound and its derivatives have been investigated for their potential in Parkinson's disease research. Some studies have suggested that certain derivatives might act as endogenous anti-parkinsonism agents, being present in the brains of humans and animals. This opens up avenues for exploring these compounds as leads in developing treatments for Parkinson's disease (Niwa et al., 1987).

Local Anesthetic Activity and Toxicity Evaluation

Recent studies have also explored the local anesthetic activity of 1-aryl-tetrahydroisoquinoline derivatives, evaluating their acute toxicity and structure-toxicity relationship. This research could pave the way for developing new local anesthetics with optimized therapeutic margins, showcasing the compound's versatility beyond neuroprotective and anticancer applications (Azamatov et al., 2023).

Exploring Neurotoxicity and Neuroprotection

Research into tetrahydroisoquinoline derivatives has not only focused on their potential neurotoxic effects but also on their ability to offer neuroprotection. For instance, studies have found that certain derivatives can act as neuroprotectants, suggesting a dual role in both inducing and preventing neurological damage. This dichotomy provides valuable insights into their mechanism of action and potential therapeutic uses (Peana et al., 2019).

properties

IUPAC Name

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEGVJOLMOPMHU-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC=CC=C2CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

64982-62-3
Record name Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1), (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64982-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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